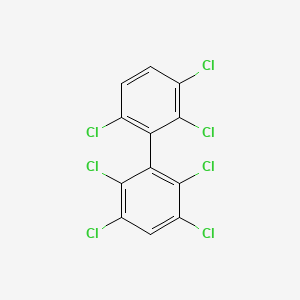

2,2',3,3',5,6,6'-Heptachlorobiphenyl

Description

Contextualization of PCBs as Persistent Organic Pollutants (POPs)

PCBs are classified as persistent organic pollutants (POPs), a group of chemicals that remain in the environment for long periods, can travel long distances from their source, and accumulate in the fatty tissue of living organisms. nih.gov

The commercial production of PCBs began in 1929, and for decades they were used in a vast array of industrial and commercial applications. environmentjournal.caepa.gov It is estimated that millions of pounds of PCBs have been released into the environment through spills, leaks from equipment, and improper disposal. epa.gov Although their production was banned in the United States in 1979, these persistent chemicals continue to be a global environmental concern. epa.govorganomation.com

Initially, PCBs were manufactured and sold as complex mixtures known as Aroclors. itrcweb.orgunt.edu Early environmental and toxicological research focused on these commercial mixtures. However, scientists later recognized that the environmental fate, transport, and toxicity of PCBs are highly dependent on the specific structure of each individual compound, or congener. nih.govnih.gov This realization led to a shift in research focus towards congener-specific analysis, which provides a more accurate understanding of the risks associated with PCB contamination. clu-in.orgepa.gov While Aroclor analysis can be useful, it may not always be sensitive enough for risk-based cleanup levels and can be less accurate for weathered PCB mixtures found in the environment. epa.govsgsaxys.com

Rationale for Congener-Specific Research on Heptachlorobiphenyls

Heptachlorobiphenyls, a subgroup of PCBs with seven chlorine atoms, are of particular interest due to their high persistence and potential for bioaccumulation.

The physical and chemical properties of PCB congeners, such as water solubility and volatility, vary significantly, which in turn influences their behavior in the environment. nih.gov Less chlorinated congeners tend to be more volatile and water-soluble, while highly chlorinated congeners, like heptachlorobiphenyls, are more resistant to degradation and tend to sorb more strongly to particles. nih.gov Congener-specific analysis is therefore crucial for accurately modeling the environmental distribution and long-term fate of these compounds. nih.gov

Different commercial PCB mixtures (Aroclors) have distinct congener profiles, which can serve as a "fingerprint" for identifying the source of contamination. itrcweb.orgnih.gov In environmental forensics, scientists analyze the congener patterns in environmental samples and compare them to the patterns of known sources to trace the origin of the pollution. nih.govmanchester.ac.uk Weathering processes can alter these patterns over time, but sophisticated analytical techniques can still provide valuable information for source apportionment. nih.gov

Structural Characteristics and Isomeric Considerations of Heptachlorobiphenyls

The basic structure of a PCB consists of a biphenyl (B1667301) molecule—two connected benzene (B151609) rings—with chlorine atoms attached. There are 209 possible PCB congeners, distinguished by the number and position of chlorine atoms. nih.govcdc.gov Heptachlorobiphenyls are PCBs that have a total of seven chlorine atoms. The specific arrangement of these chlorine atoms on the two phenyl rings results in numerous isomers, each with unique properties. The substitution pattern, particularly at the ortho positions (carbons 2, 2', 6, and 6'), influences the molecule's ability to rotate around the bond connecting the two phenyl rings. cdc.gov This rotation, or lack thereof, affects the congener's biological activity. cdc.gov

Biphenyl molecular framework and chlorine substitution patterns.

The fundamental structure of all PCBs is the biphenyl molecule, which consists of two benzene rings joined by a single carbon-carbon bond. nih.gov The 209 possible PCB congeners arise from the different number and positions of chlorine atoms that can substitute for hydrogen atoms on these two rings. nih.gov The positions on the biphenyl rings are numbered 1 through 6 on one ring and 1' through 6' on the other. Positions 2, 2', 6, and 6' are designated as ortho positions, 3, 3', 5, and 5' as meta positions, and 4 and 4' as para positions.

The degree and pattern of chlorine substitution significantly influence the physical and chemical properties of each congener. nih.gov For instance, as the number of chlorine atoms increases, the molecule's molecular weight increases, and properties such as water solubility and vapor pressure tend to decrease, while the octanol-water partition coefficient (Kow) generally increases. nih.govcdc.govresearchgate.net This means that more highly chlorinated PCBs are less likely to dissolve in water and are more likely to accumulate in fatty tissues. nih.gov The substitution pattern, particularly at the ortho positions, also affects the molecule's ability to rotate around the bond connecting the two phenyl rings, influencing its three-dimensional structure and, consequently, its biological activity.

Unique characteristics of 2,2',3,3',5,6,6'-Heptachlorobiphenyl within the heptachlorobiphenyl homolog group.

This compound (PCB 179) belongs to the heptachlorobiphenyl homolog group, meaning it has a total of seven chlorine atoms. There are 24 possible heptachlorobiphenyl isomers, each with a unique arrangement of these seven chlorine atoms.

The specific substitution pattern of PCB 179, with chlorines at the 2,2',3,3',5,6,6' positions, imparts a distinct set of physicochemical properties that differentiate it from its fellow heptachlorobiphenyls. A key characteristic influenced by the chlorine substitution pattern is the molecule's planarity. The presence of four chlorine atoms in the ortho positions (2, 2', 6, 6') in PCB 179 creates significant steric hindrance, forcing the two phenyl rings to adopt a non-planar, twisted conformation. This is a common feature among highly ortho-substituted PCBs.

While comprehensive experimental data for every congener is not always available, the properties of PCBs are largely dictated by their chlorine content and substitution pattern. Generally, heptachlorobiphenyls exhibit low water solubility and low vapor pressure, making them persistent in the environment. nih.gov The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity, or its tendency to partition into fatty substances rather than water. For PCBs, log Kow values generally increase with the degree of chlorination. researchgate.net Therefore, PCB 179 is expected to be highly lipophilic and prone to bioaccumulation in organisms. nih.gov

The table below presents selected physicochemical properties for this compound (PCB 179) and a few other heptachlorobiphenyl congeners for comparison.

| Property | This compound (PCB 179) | 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 177) | 2,2',3,4,4',5,5'-Heptachlorobiphenyl (B50437) (PCB 180) |

| Molecular Formula | C₁₂H₃Cl₇ nih.gov | C₁₂H₃Cl₇ nih.gov | C₁₂H₃Cl₇ researchgate.net |

| Molecular Weight | 395.323 g/mol nih.gov | 395.3 g/mol nih.gov | 395.32 g/mol researchgate.net |

| CAS Number | 52663-64-6 nih.gov | 52663-70-4 nih.gov | 35065-29-3 researchgate.net |

| Calculated LogP (XLogP3) | Not available | 7.4 nih.gov | Not available |

Note: Experimental data for specific congeners can be limited and values may vary between different estimation models.

Overview of Major Research Domains Pertinent to this compound

Research involving this compound (PCB 179) falls into several key scientific domains, largely driven by its environmental persistence and potential for biological interaction.

Environmental Monitoring and Fate: A significant area of research is the detection and quantification of PCB 179 in various environmental matrices, including air, water, soil, and sediment. nih.gov Due to their resistance to degradation, PCBs can be transported long distances from their original sources. nih.gov Studies in this domain aim to understand the transport pathways, distribution, and ultimate fate of specific congeners like PCB 179 in the global environment. Its high lipophilicity suggests a strong tendency to adsorb to particulate matter and accumulate in sediments. mdpi.com

Biomonitoring and Toxicology: The presence of PCB 179 is monitored in human and wildlife tissues as a biomarker of exposure to PCB mixtures. nih.gov Toxicological research investigates the potential health effects of individual PCB congeners. While the toxicity of PCBs varies considerably among congeners, research has linked PCB exposure in general to a range of adverse health outcomes, including effects on the endocrine, immune, and nervous systems. mdpi.comnih.gov Studies on specific congeners like PCB 179 are crucial for understanding the structure-activity relationships that govern their toxic potential. The high degree of ortho-chlorination in PCB 179 generally places it in a different toxicological category than the "dioxin-like" PCBs, which are typically non-ortho or mono-ortho substituted and exert their toxicity through a different mechanism.

Analytical Reference Standards: Pure, individual PCB congeners, including this compound, are synthesized and used as analytical reference materials. ncabgroup.com These standards are essential for the accurate identification and quantification of specific congeners in complex environmental and biological samples. ncabgroup.comipcb.com The development of reliable analytical methods is a continuous area of research, aiming to improve the separation and detection of the many co-eluting PCB congeners found in environmental mixtures.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-11(18)6(15)3-7(16)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHVYEUZLSYHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073538 | |

| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-64-6 | |

| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166JMZ6X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution, Partitioning, and Transport Dynamics of 2,2 ,3,3 ,5,6,6 Heptachlorobiphenyl

Global and Regional Distribution Patterns

The distribution of 2,2',3,3',5,6,6'-heptachlorobiphenyl is a result of its persistence and its ability to undergo long-range transport, leading to its presence in even the most remote environments.

Atmospheric long-range transport and deposition

Polychlorinated biphenyls are semi-volatile organic compounds, a characteristic that allows them to be transported over long distances in the atmosphere. bohrium.com The extent of atmospheric transport is influenced by the congener's degree of chlorination. Less chlorinated PCBs tend to be more volatile and are thus more readily transported in the gaseous phase. Conversely, more highly chlorinated biphenyls, such as the heptachlorobiphenyls, have lower volatility and a greater tendency to adsorb to airborne particulate matter. bohrium.com This adsorption to particles facilitates their removal from the atmosphere through wet and dry deposition. bohrium.com

Studies on congener-specific distribution of PCBs in the atmosphere have shown that the profiles can vary significantly between urban and rural locations, as well as between different regions globally. acs.orgresearchgate.net While specific data for this compound is limited, the general principles of PCB transport suggest that as a higher chlorinated congener, it would be less prone to long-range gas-phase transport compared to its lower chlorinated counterparts. However, its association with atmospheric particles means it can still be transported significant distances from its original sources before being deposited. bohrium.com

Oceanic and aquatic dispersion mechanisms

Once deposited into aquatic environments, the dispersion of this compound is primarily governed by its low aqueous solubility and high hydrophobicity. In the open ocean, PCBs are known to be widespread, with concentrations varying by latitude and proximity to continental sources. documentsdelivered.comresearchgate.net The transport and fate of PCBs in marine systems are complex, involving partitioning between the dissolved phase, suspended particulate matter, and sediment. nih.gov

For a highly chlorinated congener like this compound, its strong affinity for particulate matter means that a significant fraction will be associated with suspended solids in the water column. nih.gov This association influences its transport with ocean currents and its eventual deposition to the seabed. The process of sediment resuspension and subsequent transport can also contribute to the redistribution of this compound within aquatic ecosystems.

Terrestrial compartmentalization (soil, sediment)

In the terrestrial environment, this compound is predominantly found in soil and sediment, which act as major reservoirs for PCBs. acs.orgnih.gov Its strong tendency to adsorb to organic matter and soil particles limits its mobility in these compartments. acs.org Studies of PCB congener profiles in soils and sediments often show a prevalence of higher chlorinated biphenyls, reflecting their persistence and resistance to degradation. acs.orgresearchgate.net

The concentration of this compound in soil and sediment can vary widely depending on historical sources of contamination. nih.gov In contaminated sites, the congener profile in the soil and sediment may closely resemble that of the original PCB formulation, such as Aroclor mixtures. acs.org Over time, weathering processes can alter these profiles, but the high persistence of heptachlorobiphenyls means they can remain in these compartments for extended periods.

Inter-media Exchange and Partitioning Equilibria

The movement of this compound between air, water, and sediment is dictated by its physicochemical properties, which are quantified by various partitioning coefficients.

Air-water exchange dynamics and Henry's Law constants

The air-water exchange of this compound is a key process in its global cycling. This exchange is governed by the Henry's Law constant (H), which represents the partitioning of a chemical between the air and water at equilibrium. nist.gov A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water into the air.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 395.32 g/mol | cdc.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 7.4 (Computed) | nih.gov |

| Water Solubility | Low (estimated) | cdc.gov |

| Vapor Pressure | Low (estimated) | nist.gov |

Note: Experimental values for some properties of this specific congener are limited. The values presented are based on estimations and data for similar compounds.

Water-sediment partitioning coefficients (e.g., KOC, KOW)

The partitioning of this compound between water and sediment is a critical factor in its environmental fate. This partitioning is primarily described by the organic carbon-water (B12546825) partition coefficient (KOC) and the octanol-water partition coefficient (KOW). nist.gov

The KOW is a measure of a chemical's hydrophobicity, with higher values indicating a greater tendency to partition into organic phases, such as the lipids in organisms and the organic matter in soil and sediment. The log KOW for this compound is high, reflecting its strong hydrophobic nature. nih.gov

The KOC describes the partitioning of a chemical between the organic carbon in sediment or soil and the surrounding water. It is a key parameter for predicting the concentration of a chemical in sediment and its bioavailability to benthic organisms. Due to its high hydrophobicity, this compound has a very high KOC value, indicating that it will be strongly sorbed to sediment and soil organic matter. nist.gov This strong sorption limits its mobility and bioavailability in the environment.

Table 2: Partitioning Behavior of this compound

| Partitioning Coefficient | Description | Implication for this compound |

|---|---|---|

| Log Kow | Octanol-Water Partition Coefficient | A high value (estimated at 7.4) indicates strong hydrophobicity and a tendency to bioaccumulate in fatty tissues. nih.gov |

| KOC | Organic Carbon-Water Partition Coefficient | A high KOC signifies strong adsorption to organic matter in soil and sediment, leading to its persistence in these compartments. nist.gov |

Soil-air and soil-water partitioning

The partitioning of a chemical between environmental phases determines its concentration and potential for transport. For PCB 179, its high hydrophobicity and low volatility are key determinants of its distribution in soil, air, and water.

Soil-Water Partitioning: The tendency of PCB 179 to sorb to soil and sediment particles from water is quantified by the soil organic carbon-water partition coefficient (Koc). Due to their hydrophobic nature, PCBs, in general, are strongly sorbed by earth materials, with a very high direct correlation between the total organic carbon content of the soil and the amount sorbed. nm.gov More highly chlorinated PCBs are held more tenaciously. nm.gov For PCB 179, a high log Koc value is expected, indicating a strong preference for partitioning into the solid/organic phase of soil and sediment rather than remaining dissolved in water. This strong binding limits its mobility in aqueous solutions percolating through soil, reducing the likelihood of significant groundwater contamination through leaching. nm.govcdc.gov

Soil-Air Partitioning: The soil-air partition coefficient (Ksa) describes the equilibrium distribution of a chemical between soil and the surrounding air. The Ksa is influenced by factors such as temperature, soil moisture, and the compound's vapor pressure and affinity for soil organic matter. dss.go.thresearchgate.net For highly chlorinated PCBs like PCB 179, which have low vapor pressures, volatilization from soil surfaces is generally a less significant process compared to less chlorinated congeners. cdc.govntnu.no However, volatilization still serves as a pathway for entry into the atmosphere. cdc.gov The soil/air equilibrium partition coefficient (KSA) is highly sensitive to temperature and humidity; for example, the KSA for PCB 52 was found to be 46,000 times higher at 5 °C and 29% relative humidity than at 60 °C and 93% relative humidity. researchgate.net

Physicochemical Properties of PCB 179

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₃Cl₇ | cdc.gov |

| Molecular Weight | 395.32 g/mol | cdc.gov |

Note: The Log Kow is a key parameter used to estimate partitioning coefficients like Koc.

Influence of organic matter and colloids on environmental transport

The transport of PCB 179 in the environment is profoundly influenced by its interaction with organic matter and colloidal particles.

Organic Matter: The strong affinity of PCBs for organic matter is a dominant factor controlling their fate. nm.gov In soils and sediments, high organic carbon content significantly increases the sorption of PCB 179, thereby reducing its concentration in the dissolved phase and limiting its mobility. nm.govnih.gov This sequestration in the organic fraction of soils and sediments acts as a long-term reservoir for the compound. nm.gov

Colloids: Colloidal particles, which are fine, suspended particles in water (including organic macromolecules and mineral fragments), can act as transport vectors for strongly sorbing contaminants like PCBs. wikipedia.orgnih.govresearchgate.net PCB 179 can adsorb onto these mobile colloids, and this association can facilitate its transport in surface water and even groundwater, a process known as colloid-facilitated transport. wikipedia.orgnih.gov This mechanism can enhance the mobility of otherwise immobile contaminants, allowing them to travel further than would be predicted based on their water solubility and partitioning behavior alone. researchgate.netepa.gov The process is significant because it can move hydrophobic compounds through porous media where they would typically be filtered out or adsorbed to the stationary solid phase. nih.govepa.gov

Transport Mechanisms within Environmental Matrices

Once released into the environment, PCB 179 is subject to several transport mechanisms that dictate its movement within and between air, water, and soil.

Advective and diffusive transport in water and groundwater systems

In aquatic systems, the transport of PCB 179 is governed by both advection and diffusion. Advection is the transport of substances by the bulk movement of the fluid (e.g., river currents), while diffusion is the movement from an area of higher concentration to one of lower concentration. Because of its low water solubility, the concentration of truly dissolved PCB 179 is low. cdc.govresearchgate.net Consequently, the majority of its transport in water occurs while it is sorbed to suspended particulate and colloidal matter, which are then carried along by currents (advection). cdc.gov Diffusive transport of the dissolved phase is a much slower process but contributes to its movement from sediments into the overlying water column and potential migration into groundwater. cmu.edu

Sediment resuspension and transport processes

Sediments are the primary sink for highly chlorinated PCBs like PCB 179 in aquatic environments. cdc.govnih.gov However, these contaminated sediments can be physically disturbed and resuspended into the water column by events such as storms, high river flows, dredging activities, or bioturbation (the mixing of sediments by organisms). nih.govresearchgate.netepa.gov Sediment resuspension reintroduces PCB-laden particles into the water column, increasing the total concentration of PCBs in the water and making them available for downstream transport and biological uptake. nih.govethz.ch Studies have shown that dredging and other sediment disturbances can significantly increase the downstream transport of PCBs. nih.govethz.ch The release of PCBs from resuspended sediments is a critical process for their continued cycling and exposure in aquatic ecosystems. nih.govresearchgate.net

Volatilization from surfaces and atmospheric transport

Volatilization is the process by which a chemical transfers from a surface (like water or soil) into the air. This process is controlled by the compound's Henry's Law Constant and vapor pressure. epa.govosti.govclu-in.org For highly chlorinated congeners like PCB 179, these values are low, indicating a lower tendency to volatilize compared to less chlorinated PCBs. ntnu.noresearchgate.net However, volatilization from water and soil surfaces is still a significant pathway for the entry of PCBs into the atmosphere. cdc.govepa.gov

Once in the atmosphere, PCBs can be transported over long distances. cdc.govntnu.no This long-range atmospheric transport is a primary mechanism for the global distribution of PCBs, leading to their presence in remote regions far from original sources. cdc.govntnu.no During transport, PCBs can exist in the vapor phase or adsorbed to airborne particulate matter. cdc.gov They are eventually removed from the atmosphere through wet (rain, snow) and dry deposition, contaminating terrestrial and aquatic ecosystems. cdc.govepa.gov

Physical Properties Related to Volatilization

| Property | Value for PCB 179 | General PCB Trend Reference |

|---|---|---|

| Vapor Pressure | Low (estimated) | Decreases with increasing chlorination researchgate.netosti.govnih.gov |

| Henry's Law Constant (HLC) | Estimated to be low | Generally decreases with increasing chlorination nist.govhenrys-law.org |

Facilitated transport by dissolved organic carbon or other mobile phases

Similar to the role of colloids, dissolved organic carbon (DOC), which includes substances like humic and fulvic acids, can enhance the transport of PCB 179 in aquatic systems. epa.govethz.ch PCB 179 can bind to these large organic molecules, which increases its apparent solubility in water and reduces its tendency to adsorb to stationary soil or sediment particles. ethz.chresearchgate.net This "facilitated transport" or "carrier-mediated transport" allows the otherwise hydrophobic compound to move with the flow of water, whether in surface runoff or groundwater. epa.govbgu.ac.il Studies have demonstrated that environmentally relevant concentrations of DOC can significantly contribute to the total mass transfer of hydrophobic organic chemicals. ethz.ch This mechanism is particularly important for understanding the movement of contaminants from source zones into the broader environment. epa.govbgu.ac.ilnih.gov

Bioaccumulation, Biotransformation, and Trophic Transfer of 2,2 ,3,3 ,5,6,6 Heptachlorobiphenyl

Bioaccumulation Kinetics and Dynamics in Aquatic and Terrestrial Biota

The bioaccumulation of 2,2',3,3',5,6,6'-heptachlorobiphenyl in organisms is a complex process governed by its physicochemical properties and the physiological and ecological characteristics of the exposed biota.

Uptake mechanisms across biological membranes in various organisms.

As a lipophilic compound, this compound readily crosses biological membranes. In aquatic organisms, uptake can occur through several mechanisms. These include absorption from the surrounding water across respiratory surfaces like gills and skin, as well as through the consumption of contaminated food. mdpi.commdpi.com For many fish species, dietary uptake is considered a significant pathway for the accumulation of hydrophobic compounds like PCBs. mdpi.com

In terrestrial environments, the primary route of exposure for many organisms is through the ingestion of contaminated soil or food. Plants can absorb PCBs from the soil, although the translocation to aerial parts is often limited for highly chlorinated congeners. nih.gov Soil invertebrates, such as earthworms, can accumulate PCBs directly from the soil, making them a key vector for the transfer of these compounds to higher trophic levels.

Factors influencing bioaccumulation (e.g., lipid content, exposure duration).

Several factors significantly influence the extent of bioaccumulation of this compound. Due to its high lipophilicity, there is a strong positive correlation between the lipid content of an organism's tissues and the concentration of accumulated PCBs. researchgate.netnih.govnih.gov Organisms with higher fat reserves tend to store greater amounts of these compounds. researchgate.netnih.gov

The duration and level of exposure are also critical. Continuous exposure to even low concentrations of PCB 179 in the environment can lead to significant bioaccumulation over an organism's lifetime. Age and size can also play a role, with older, larger individuals often exhibiting higher body burdens of PCBs due to a longer period of accumulation. auburn.edu The feeding habits and trophic position of an organism are also paramount; predators at the top of the food chain generally display the highest concentrations through the process of biomagnification. researchgate.net

A study conducted in Lake Chapala, Mexico, provided specific data on the bioaccumulation of various PCB congeners, including PCB 179, in different fish species. The following interactive table presents the sediment-based bioaccumulation factor (SBF) and water-based bioaccumulation factor (WBF) for this compound (PCB 179) in three fish species.

Data sourced from a 2021 study on PCB bioaccumulation in fish from Lake Chapala, Mexico. mdpi.com

Biotransformation Pathways in Environmental Organisms

Once assimilated, this compound can undergo metabolic transformation in some organisms, a process that influences its persistence and potential toxicity.

Enzymatic metabolism (e.g., cytochrome P450 systems) and metabolite formation.

The primary enzymatic system responsible for the metabolism of PCBs in vertebrates is the cytochrome P450 (CYP) monooxygenase system, predominantly located in the liver. nih.govresearchgate.net The metabolism of PCBs, including heptachlorobiphenyls, typically involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl (B1667301) structure. nih.govnih.gov This process increases the water solubility of the compound, facilitating its excretion from the body.

For this compound (PCB 179), studies have identified several hydroxylated metabolites, indicating that it is a substrate for metabolic enzymes. The formation of these metabolites is a key step in its biotransformation.

Influence of chlorine substitution pattern on metabolic susceptibility.

The rate and extent of PCB metabolism are heavily influenced by the number and position of chlorine atoms on the biphenyl rings. nih.gov Generally, PCBs with fewer chlorine atoms are more readily metabolized. nih.gov The presence of adjacent non-chlorinated carbon atoms, particularly in the meta and para positions, provides sites for enzymatic attack by cytochrome P450 enzymes.

Highly chlorinated PCBs, especially those with chlorine atoms that sterically hinder the sites of potential metabolism, are more resistant to biotransformation and thus tend to be more persistent in organisms. The specific chlorine substitution pattern of this compound, with chlorines at the 2,2',3,3',5,6,6' positions, presents a structure that is relatively resistant to degradation, though not entirely inert to metabolic processes.

Comparative biotransformation rates across species (e.g., fish, invertebrates, plants).

Significant differences in the ability to metabolize PCBs exist among different species. Vertebrates, particularly mammals and some fish, generally possess more active cytochrome P450 systems for metabolizing PCBs compared to invertebrates. nih.gov This can lead to different accumulation patterns and metabolite profiles in various organisms within the same ecosystem.

Fish have been shown to metabolize some PCB congeners, although often at a slower rate than mammals. nih.gov Invertebrates, such as mollusks and crustaceans, typically have a lower capacity for PCB metabolism, which can result in higher bioaccumulation of the parent compounds.

Plants also have the capacity to take up and metabolize PCBs. researchgate.net The initial transformation in plants is also thought to be catalyzed by oxidative enzymes like cytochrome P450 and peroxidases, leading to hydroxylated metabolites. researchgate.net These metabolites can then be conjugated with molecules like sugars or amino acids to increase their water solubility and facilitate storage within the plant cell vacuoles. researchgate.netnih.gov However, the efficiency of these processes for highly chlorinated PCBs like PCB 179 in plants is generally low.

The following table presents identified hydroxylated metabolites of a closely related heptachlorobiphenyl, 2,2',3,4',5,5',6-heptachlorobiphenyl (B1212036) (PCB 187), and a pentachlorobiphenyl, which provides insight into the types of metabolic products that can be formed.

Data compiled from studies on PCB metabolites in human serum. nih.gov

Biomagnification and Trophic Transfer in Food Webs

The journey of this compound (PCB 187) through an ecosystem is a complex process governed by the intricate relationships between organisms. As a lipophilic (fat-loving) compound, PCB 187 readily accumulates in the fatty tissues of organisms. When these organisms are consumed by predators, the compound is transferred up the food chain, leading to progressively higher concentrations in top-level predators.

Accumulation and transfer efficiency across trophic levels.

The transfer of this compound between trophic levels is not a completely efficient process. The net trophic transfer efficiency represents the proportion of the contaminant retained by a predator from its prey. For polychlorinated biphenyls (PCBs) in general, these efficiencies can vary. For instance, studies on coho salmon in Lake Michigan have shown that the retention efficiencies for higher chlorinated congeners, a group that includes heptachlorobiphenyls, range from 43% to 56%. nih.gov In another study involving Lake Michigan chinook salmon, it was estimated that these fish retain approximately 53% of the PCBs from the prey they consume. nih.gov

The accumulation of PCB 187 is significantly influenced by the feeding habits and habitat of the organisms. researchgate.net For example, benthic organisms, which live in or near the sediment, may be exposed to higher concentrations of PCBs that have settled out of the water column. This can lead to higher accumulation in these organisms compared to those living in the water column.

The number of chlorine atoms in a PCB congener also plays a role in its accumulation. Generally, congeners with a higher number of chlorine atoms, such as heptachlorobiphenyls, tend to bioaccumulate more readily. clu-in.orgepa.gov This is due to their increased lipophilicity and resistance to metabolic breakdown.

Congener-specific biomagnification factors in different ecosystems.

The biomagnification of a contaminant in a food web is quantified using the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the contaminant is biomagnifying. For this compound (PCB 187), its high octanol-water partition coefficient (Kow), a measure of its lipophilicity, is a key driver of its biomagnification potential. clu-in.orgusgs.gov

Research has demonstrated the biomagnification of PCB 187 in various ecosystems. In a study of a coastal marine food web, PCB 187 was identified as one of the congeners that biomagnified, exhibiting a TMF greater than 1. nih.gov Similarly, in a stream food web, the predictive power of an organism's trophic position to estimate its PCB 187 concentration was found to increase for congeners with a high Kow, such as PCB 187. usgs.gov

However, the degree of biomagnification can differ significantly between ecosystems. For example, TMFs for PCBs in a Japanese estuary were found to be lower than those in marine food webs. sfu.ca This can be influenced by factors such as the length of the food chain, the specific species present, and their metabolic capabilities. Some organisms possess enzymes that can metabolize certain PCB congeners, which can reduce their biomagnification potential. nih.gov

The table below presents available Trophic Magnification Factors (TMFs) for PCB 187 in different ecosystems, illustrating the variability in its biomagnification potential.

| Ecosystem | Trophic Magnification Factor (TMF) | Reference |

| Marine Food Web | > 1 | nih.gov |

Further research is needed to establish a more comprehensive dataset of TMFs for PCB 187 across a wider range of terrestrial and freshwater ecosystems.

Modeling of food web transfer and predictions for higher trophic levels.

Bioaccumulation models are crucial tools for understanding and predicting the transfer of contaminants like this compound through food webs. researchgate.net These models integrate various factors, including the physicochemical properties of the contaminant, the physiological characteristics of the organisms (such as their diet and growth rate), and the structure of the food web. researchgate.net

Models have been developed to simulate the trophic transfer of PCBs in different aquatic environments, from boreal lakes to large systems like the Great Lakes. researchgate.net These models can help to estimate the concentrations of PCB 187 in organisms at various trophic levels, including top predators for which direct measurement might be difficult.

For instance, bioenergetics-based models can be used to estimate the net trophic transfer efficiency of PCB congeners to fish from their prey. nih.gov By inputting data on fish diet, growth rates, and contaminant concentrations in prey, these models can predict the accumulation of specific congeners like PCB 187 in predator species.

Furthermore, models can be used to explore how changes in environmental conditions or ecosystem structure might affect the biomagnification of PCB 187. For example, alterations in food web dynamics, such as a shift in the primary food source for a predator, could impact its exposure to and accumulation of this compound. These predictive capabilities are vital for assessing the long-term risks of persistent organic pollutants to wildlife and for informing environmental management strategies.

Mechanistic Ecotoxicology and Biochemical Interactions of 2,2 ,3,3 ,5,6,6 Heptachlorobiphenyl in Non Human Biota

Receptor-Mediated Mechanisms

2,2',3,3',5,6,6'-Heptachlorobiphenyl, also known as PCB 187, is classified as a non-dioxin-like polychlorinated biphenyl (B1667301) (PCB). This classification is due to its molecular structure, which features multiple chlorine atoms in the ortho positions (2, 2', 6, and 6'). This structural characteristic causes the two phenyl rings of the biphenyl structure to be non-coplanar, or twisted in relation to each other.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. For a PCB to bind to and activate the AhR, its phenyl rings must be able to rotate into a flat, coplanar configuration, similar to the structure of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent AhR agonist. ornl.gov The presence of two or more chlorine atoms in the ortho positions, as seen in PCB 187, creates steric hindrance that prevents this coplanar arrangement. escholarship.orgnih.gov Consequently, this compound and other non-dioxin-like PCBs exhibit little to no binding affinity for the AhR and are therefore not considered to be significant activators of this receptor pathway in non-human species. nih.govepa.gov

The potency of a PCB congener to activate the Aryl Hydrocarbon Receptor (AhR) is fundamentally linked to its three-dimensional structure, which is determined by the number and position of its chlorine substituents. ornl.gov This structure-activity relationship is the basis for classifying PCBs into two main groups: dioxin-like and non-dioxin-like. escholarship.org

Dioxin-like PCBs (DL-PCBs): These congeners have a molecular structure that can mimic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). They are characterized by having four or more chlorine atoms in the lateral (meta and para) positions and, crucially, either zero (non-ortho) or only one (mono-ortho) chlorine atom in the ortho positions. escholarship.org This lack of ortho substitution allows the biphenyl rings to adopt a planar or near-planar (coplanar) conformation, which is a prerequisite for high-affinity binding to the AhR. ornl.gov The 12 PCBs identified as dioxin-like are known to bind and activate the AhR, leading to a range of toxic responses similar to those caused by dioxins. escholarship.org

Non-dioxin-like PCBs (NDL-PCBs): This group includes the majority of PCB congeners. They are characterized by the presence of two or more chlorine atoms in the ortho positions (e.g., di-ortho, tri-ortho, or tetra-ortho substituted). This compound (PCB 187) is a member of this group, possessing four ortho chlorines. The steric hindrance from these multiple ortho substituents forces the phenyl rings into a non-coplanar orientation. nih.gov This twisted conformation prevents them from fitting into the ligand-binding pocket of the AhR, resulting in little to no AhR binding affinity or subsequent receptor activation. ornl.govepa.gov Therefore, the toxic effects of NDL-PCBs are mediated through mechanisms independent of the AhR pathway. epa.gov

Table 1: Structural Classification and AhR-Mediated Potency of PCBs

| Classification | Structural Characteristics | Example Congener | AhR Binding Affinity & Potency |

|---|---|---|---|

| Dioxin-Like (DL-PCB) | 0 or 1 ortho-chlorine; coplanar structure | 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) | High |

| Non-Dioxin-Like (NDL-PCB) | 2 or more ortho-chlorines; non-coplanar structure | This compound (PCB 187) | Negligible to None |

Sub-lethal Ecological Endpoints and Population-Level Effects

The persistence and bioaccumulative nature of PCB 187 lead to its detection in various environmental compartments and wildlife tissues, raising concerns about its potential for sub-lethal and population-level impacts.

Reproductive impairment in wildlife populations.

PCBs as a group are well-documented reproductive toxicants in a wide range of wildlife species, including fish, birds, and mammals. clu-in.orgepa.gov Effects are diverse, ranging from reduced fertility and hatchability to developmental abnormalities and altered reproductive behaviors. nih.govepa.gov These impacts are a significant concern for the long-term viability of exposed populations. clu-in.org

While the most potent reproductive effects are often associated with dioxin-like PCBs that act via the AhR, non-dioxin-like congeners also contribute to reproductive toxicity. Field studies have linked high PCB concentrations in fish with impaired reproduction. epa.gov For example, laboratory studies have established effective concentrations for reproductive toxicity in fish for both Aroclor mixtures and specific congeners. epa.gov Although specific studies isolating the reproductive effects of PCB 187 in wildlife populations are scarce, its presence in environmental mixtures that are correlated with reproductive failure suggests it may be a contributing factor. clu-in.org The mechanisms for non-dioxin-like PCBs can involve disruption of endocrine pathways, such as steroid hormone synthesis and signaling, which are critical for successful reproduction.

Immunomodulation in ecological indicator species.

The immune system is a sensitive target for many environmental contaminants, including PCBs. Immunosuppression can lead to increased susceptibility to diseases and parasites, potentially impacting individual survival and population health. nih.gov Ecological indicator or sentinel species, such as marine mammals and certain fish, are often monitored to assess the health of an ecosystem. nih.govnih.gov

Studies have demonstrated that exposure to PCB mixtures can suppress immune function in fish and wildlife. For instance, dietary exposure of channel catfish (Ictalurus punctatus) to Aroclor mixtures resulted in modulated immune and stress responses. nih.gov Research on ringed seals (Pusa hispida), an arctic sentinel species, showed that in vitro exposure to non-coplanar PCBs, including the highly chlorinated PCB 180, could significantly reduce lymphocyte proliferation, a key measure of immune competence. nih.gov Although PCB 187 was not specifically tested in that study, its structural similarity to PCB 180 suggests it could have similar immunomodulatory effects. Given that PCB 187 is frequently detected in the tissues of arctic wildlife, its potential contribution to immune system disruption in these indicator species warrants further investigation.

Table 2: In Vitro Immunomodulatory Effects of Non-Coplanar PCBs on Ringed Seal Lymphocytes

| PCB Congener | Effect on Lymphocyte Proliferation | In Vitro EC₅₀ (µg/g ww) |

|---|---|---|

| PCB 138 | Significant reduction | 13.3 |

| PCB 153 | Significant reduction | 20.7 |

| PCB 180 | Significant reduction | 20.8 |

Data from a study on an ecological indicator species, the ringed seal, showing the effects of related PCB congeners. EC₅₀ represents the concentration causing a 50% reduction in effect. nih.gov

Behavioral changes in exposed organisms.

PCBs are known neurotoxicants that can induce behavioral abnormalities in exposed organisms. ewg.org These changes can impair critical functions such as foraging, predator avoidance, and mating, ultimately affecting survival and reproductive success. Effects observed in animal studies include alterations in exploratory behavior, learning, and auditory function. ewg.org

Developmental exposure is a period of particular vulnerability. For instance, passerine birds exposed to PCBs during the nestling phase have shown altered reproductive behaviors as adults. nih.gov While specific research on the behavioral effects of PCB 187 is not available, its status as a highly chlorinated, persistent, and bioaccumulative congener suggests a potential for neurotoxicity. The lipophilic nature of PCB 187 facilitates its accumulation in fatty tissues, including the brain, where it could interfere with neurotransmitter systems and neuronal development.

Community-level ecological responses (e.g., alterations in species diversity, ecosystem function).

Assessing the impact of a single chemical substance like PCB 187 at the community or ecosystem level is exceptionally challenging. nih.gov Ecological systems are complex, and observed changes in species diversity or ecosystem function are often the result of multiple stressors, including a wide array of chemical contaminants and other environmental factors acting synergistically. nih.gov

The introduction of persistent pollutants like PCBs can initiate changes at the base of the food web that cascade to higher trophic levels. For example, toxic effects on sensitive phytoplankton or invertebrate species could reduce food availability for fish, which in turn impacts piscivorous birds and mammals. The bioaccumulation and biomagnification of PCB 187 mean that top predators are at the highest risk, and adverse effects on these keystone species can have significant consequences for community structure and ecosystem stability. While direct evidence linking PCB 187 to specific community-level responses is lacking, its known sub-lethal effects on reproduction, immune function, and behavior in individual organisms strongly imply a potential to contribute to broader ecological disruptions.

Advanced Analytical Methodologies for 2,2 ,3,3 ,5,6,6 Heptachlorobiphenyl in Environmental Matrices

Sample Preparation and Extraction Techniques

The initial and one of the most crucial stages in the analysis of 2,2',3,3',5,6,6'-heptachlorobiphenyl is the sample preparation and extraction. The primary goal is to efficiently remove the target analyte from the sample matrix while simultaneously eliminating interfering compounds. cdc.gov The choice of method is highly dependent on the nature of the sample matrix.

Solid-Phase Extraction (SPE) has emerged as a popular technique due to its efficiency, reduced solvent consumption, and potential for automation. cdc.gov SPE involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted using a small volume of an appropriate solvent. For aqueous samples, various sorbents can be utilized, including C18-bonded silica (B1680970) and polymeric phases. A specialized form of SPE, known as in-situ SPE, utilizes devices like Continuous Low-level Aquatic Monitoring (CLAMs) for sampling PCBs in surface waters. wa.gov

Liquid-Liquid Extraction (LLE) remains a fundamental and widely used technique for the extraction of PCBs from aqueous matrices. cdc.gov This method involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Dichloromethane (B109758) is a commonly used solvent for this purpose. epa.gov To enhance extraction efficiency, techniques such as continuous liquid-liquid extraction (CLLE) can be employed. cdc.gov

For solid and semi-solid matrices, more rigorous extraction techniques are often required. Soxhlet extraction is a classic and exhaustive method that uses a continuous flow of a heated solvent to extract the analyte. cdc.govepa.gov A mixture of hexane (B92381) and acetone (B3395972) or dichloromethane and acetone is often used. epa.gov More modern approaches include Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE) , which utilize elevated temperatures and pressures to reduce extraction times and solvent volumes. tandfonline.comSupercritical Fluid Extraction (SFE) offers a "greener" alternative by using supercritical fluids, such as carbon dioxide, as the extraction solvent, minimizing the use of organic solvents. cdc.gov

A summary of common extraction techniques for different matrices is presented below:

| Extraction Technique | Matrix Type | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Water | Reduced solvent use, high throughput | Matrix effects can be significant |

| Liquid-Liquid Extraction (LLE) | Water | Simple, well-established | Large solvent volumes, emulsion formation |

| Soxhlet Extraction | Soil, Sediment, Biota | Exhaustive extraction | Time-consuming, large solvent volumes |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biota | Fast, reduced solvent use | High initial instrument cost |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment, Biota | Very fast, low solvent use | Potential for analyte degradation |

| Supercritical Fluid Extraction (SFE) | Biota | Environmentally friendly | High initial instrument cost |

The complexity of environmental samples necessitates matrix-specific considerations during sample preparation to ensure accurate and reliable results.

Sediment and Soil: These matrices are often rich in organic matter and other potential interferences. A thorough cleanup of the extract is essential. Common cleanup steps include treatment with activated copper to remove sulfur and the use of adsorbents like silica gel, alumina, and Florisil to remove polar interferences. cdc.govepa.gov A multi-layer silica gel column containing sulfuric acid-treated silica gel can be effective in degrading matrix components. researchgate.net

Biota: The primary challenge with biological tissues is the high lipid content, which can interfere with chromatographic analysis. cdc.gov Gel permeation chromatography (GPC) is a widely used technique to remove lipids from the sample extract. epa.gov Similar to sediment extracts, biota extracts often require further cleanup using adsorbents like Florisil. cdc.govepa.gov

Air: Air samples are typically collected by passing a known volume of air through a sorbent tube containing materials like polyurethane foam (PUF) or XAD-2 resin. The trapped PCBs are then solvent-extracted from the sorbent. Due to the low concentrations of PCBs in air, large volumes of air must be sampled to obtain detectable quantities.

Chromatographic Separation Techniques

Once the sample has been extracted and cleaned up, the next step is to separate the this compound congener from other PCB congeners and any remaining matrix components.

High-resolution gas chromatography (HRGC) is the cornerstone for the separation of individual PCB congeners. cdc.govresearchgate.net HRGC utilizes long capillary columns with a small internal diameter, providing the high resolving power necessary to separate the complex mixtures of PCBs found in environmental samples. cdc.gov The ability to achieve congener-specific separation is crucial as the toxicity and environmental fate of PCBs vary significantly between congeners. oup.com EPA Method 1668, for instance, employs HRGC coupled with high-resolution mass spectrometry (HRGC/HRMS) for the determination of all 209 PCB congeners. esslabshop.comesslabshop.com

The choice of the gas chromatographic column is critical for achieving the desired separation. The polarity of the stationary phase within the column dictates the separation mechanism and the elution order of the congeners. sigmaaldrich.com

For PCB analysis, non-polar or semi-polar columns are commonly used. sigmaaldrich.com A popular choice is a column with a stationary phase composed of 5% phenyl-substituted dimethylpolysiloxane (e.g., DB-5, Rxi-5Sil MS). tandfonline.comnih.gov More polar columns can also be employed to achieve different selectivity and resolve co-eluting congeners. To ensure comprehensive separation, a dual-column system, where two columns of different polarity are used in parallel, is often employed for confirmation of analyte identity. oup.com

The optimization of GC parameters such as the temperature program, carrier gas flow rate, and injection technique is essential to maximize resolution and sensitivity. nist.gov Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced technique that offers significantly enhanced separation power by using two different columns in series, which is particularly useful for resolving complex mixtures of PCBs. nih.gov

The following table provides examples of GC columns used for PCB analysis:

| Column Name | Stationary Phase Composition | Polarity | Typical Dimensions |

| DB-5ms | 5% Phenyl-95% Dimethylpolysiloxane | Low | 30 m x 0.25 mm x 0.25 µm |

| Rtx-Dioxin2 | Proprietary | Mid | 60 m x 0.25 mm x 0.25 µm |

| Rxi-17SilMS | 50% Phenyl-50% Dimethylpolysiloxane | Mid | 30 m x 0.25 mm x 0.25 µm |

| HT8 | 8% Phenyl Polysiloxane-Carborane | Mid-High | 60 m x 0.25 mm x 0.25 µm |

Detection and Quantification Approaches

Following chromatographic separation, a sensitive and selective detector is required to identify and quantify the this compound.

The most common detectors used for PCB analysis are the Electron Capture Detector (ECD) and the Mass Spectrometer (MS) .

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like PCBs. epa.gov It is a robust and cost-effective detector, making it suitable for routine monitoring. researchgate.net However, it is not as selective as a mass spectrometer and can be prone to interferences from other co-eluting halogenated compounds. epa.gov

Mass Spectrometer (MS): The mass spectrometer is a highly selective and sensitive detector that can provide structural information about the analyte, leading to more confident identification. nih.gov When operated in selected ion monitoring (SIM) mode, the MS can target specific ions characteristic of the analyte of interest, significantly improving the signal-to-noise ratio and lowering detection limits. epa.govesslabshop.com High-resolution mass spectrometry (HRMS) offers even greater selectivity and is the detector of choice for ultra-trace analysis of PCBs, as specified in methods like EPA 1668A. cdc.govesslabshop.com

Quantification is typically performed using an internal standard method. A known amount of a labeled internal standard, such as a ¹³C-labeled PCB congener, is added to the sample before extraction. epa.gov The response of the native analyte is then compared to the response of the internal standard to calculate the concentration. This approach corrects for any losses that may occur during sample preparation and analysis.

High-resolution mass spectrometry (HRMS) for sensitive and specific detection.

High-resolution mass spectrometry (HRMS) coupled with high-resolution gas chromatography (HRGC) is a powerful tool for the analysis of individual PCB congeners. cdc.govclu-in.org This technique offers exceptional sensitivity and specificity, allowing for the detection of trace levels of contaminants in various environmental matrices, including water, soil, sediment, and biological tissues. cdc.govclu-in.org EPA Method 1668, for instance, utilizes HRGC/HRMS to measure individual PCB congeners. cdc.govclu-in.org The high resolving power of the mass spectrometer enables the differentiation of target analytes from interfering compounds with similar mass-to-charge ratios, which is a common issue in complex samples. nih.govchemrxiv.org This specificity is critical for accurate quantification and for avoiding false positives. Recent advancements have even allowed for the combination of PCB and organochlorine pesticide analysis in a single GC-HRMS run, doubling analytical throughput without compromising data quality. nih.gov

Electron capture detection (ECD) and its limitations for congener-specific analysis.

The electron capture detector (ECD) is a highly sensitive detector for halogenated compounds like PCBs and has been widely used in environmental analysis. epa.govtdi-bi.comchromatographyonline.com Gas chromatography with electron capture detection (GC-ECD) is a robust and cost-effective method for quantifying PCBs. epa.govgcms.cz However, the ECD is a non-specific detector, meaning it responds to a wide range of electron-capturing compounds, not just the target analyte. chromatographyonline.comclu-in.org This lack of specificity is a significant limitation for congener-specific analysis, as it can lead to co-elution, where multiple compounds pass through the chromatographic column at the same time and are detected as a single peak. epa.govintegral-corp.comfigshare.com While dual-column GC-ECD systems can help confirm the identity of analytes, they cannot separate all 209 PCB congeners. epa.govclu-in.org Therefore, while GC-ECD is excellent for screening and quantifying total PCBs or Aroclor mixtures, it is less reliable for the precise quantification of individual congeners like this compound without extensive sample cleanup and careful validation. clu-in.org

Isotope dilution methods for accurate quantification.

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate quantification of organic micropollutants, including PCB congeners. researchgate.netnih.gov This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled PCB 179) to the sample before extraction and analysis. nih.govepa.gov Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, analysts can accurately calculate the initial concentration of the analyte in the sample, compensating for matrix effects and procedural losses. researchgate.netnih.gov This approach significantly improves the accuracy and precision of quantification compared to methods relying on external calibration. nih.gov Both ¹³C-labeled and ³⁷Cl-labeled analogues have been successfully used for the IDMS of PCBs. researchgate.net

Quality Assurance/Quality Control (QA/QC) in Congener Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and defensibility of analytical data for PCB congeners. These procedures are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting.

Method detection limits (MDLs) and quantification limits (QLs).

Method detection limits (MDLs) and quantification limits (QLs) are critical parameters in environmental analysis that define the sensitivity of an analytical method. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The QL, often synonymous with the minimum level (ML), is the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy. epa.gov For PCB analysis, these limits can vary significantly depending on the analytical method and the sample matrix. For example, high-resolution methods like EPA 1668 can achieve very low detection limits, in the parts-per-quadrillion (ppq) or nanogram per kilogram (ng/kg) range for sediments. epa.govwa.govclu-in.org In contrast, lower-resolution methods like EPA 8082 for Aroclors have much higher detection limits, typically in the parts-per-billion (µg/kg) range. clu-in.orgepa.gov

Table 1: Comparison of Typical Detection Limits for PCB Analysis Methods This table provides illustrative data and actual limits may vary based on laboratory and matrix.

| Analytical Method | Typical Matrix | Estimated Detection Limit (EDL) |

| HRGC/HRMS (e.g., EPA 1668A) cdc.govclu-in.org | Water | 109 - 193 pg/L |

| HRGC/HRMS (e.g., EPA 1668A) cdc.govclu-in.org | Soil/Sediment/Tissue | 11 - 19 ng/kg |

| GC/ECD (e.g., EPA 8082A) clu-in.orgepa.gov | Sediment | 36 - 540 µg/kg |

| GC/MS (Homologs) wa.govepa.gov | Sediment | 0.02 - 0.6 µg/kg |

Interlaboratory comparisons and standardization of analytical procedures.

Interlaboratory comparison studies are crucial for assessing the proficiency of laboratories and for harmonizing analytical methods. researchgate.net These studies involve distributing a common sample to multiple laboratories and comparing the results. Discrepancies in results can highlight issues with calibration, chromatographic separation, or other aspects of the analytical procedure. researchgate.net The standardization of analytical methods, through organizations like the EPA, ISO, and AOAC International, helps to ensure that data generated by different laboratories are comparable and of known quality. nih.govepa.gov However, even with standardized methods, variations can occur due to differences in instrumentation and laboratory-specific procedures, making ongoing interlaboratory comparisons essential for maintaining data quality in PCB congener analysis. clu-in.orgresearchgate.net

Addressing analytical challenges (e.g., matrix interferences, co-elution).

A significant challenge in the analysis of this compound is the presence of matrix interferences. chromatographyonline.comarborassays.com Environmental samples are complex mixtures containing numerous compounds that can interfere with the detection and quantification of the target analyte. chromatographyonline.comarborassays.com These interferences can enhance or suppress the analytical signal, leading to inaccurate results. arborassays.comperlan.com.pl Strategies to mitigate matrix effects include extensive sample cleanup procedures, the use of matrix-matched calibration standards, and the application of isotope dilution methods. chromatographyonline.comarborassays.comnih.gov

Co-elution, where two or more compounds are not fully separated by the gas chromatograph, is another major impediment, particularly for methods using less specific detectors like ECD. epa.govintegral-corp.comfigshare.com A single chromatographic peak may actually represent multiple congeners, leading to an overestimation of the concentration of any single congener. integral-corp.com High-resolution capillary columns and two-dimensional gas chromatography (GCxGC) can improve separation and reduce co-elution. gcms.czaccustandard.com For mass spectrometric methods, monitoring multiple ions for each congener can often help to resolve co-eluting peaks. clu-in.org

Table 2: Common Analytical Challenges and Mitigation Strategies This table provides a summary of common issues and approaches to address them.

| Analytical Challenge | Description | Mitigation Strategies |

| Matrix Interference | Components of the sample matrix (e.g., lipids, humic acids) affect the analytical signal of the target analyte. chromatographyonline.comarborassays.com | - Extensive sample cleanup (e.g., solid-phase extraction, gel permeation chromatography) nih.govepa.gov- Matrix-matched calibration chromatographyonline.comarborassays.com- Isotope dilution mass spectrometry (IDMS) researchgate.netnih.gov |

| Co-elution | Two or more PCB congeners or interfering compounds elute from the GC column at the same time, resulting in a single, unresolved peak. integral-corp.comfigshare.com | - Use of high-resolution capillary GC columns cdc.govaccustandard.com- Two-dimensional gas chromatography (GCxGC) gcms.cz- Dual-column confirmation epa.govclu-in.org- High-resolution mass spectrometry (HRMS) to distinguish based on exact mass nih.gov |

Modeling and Predictive Frameworks for 2,2 ,3,3 ,5,6,6 Heptachlorobiphenyl

Environmental Fate and Transport Models

Environmental fate and transport models predict the movement and ultimate disposition of chemicals in the environment. For a hydrophobic and persistent compound such as 2,2',3,3',5,6,6'-heptachlorobiphenyl, these models are crucial for assessing exposure and potential risks. The predictive power of these models relies on accurate input parameters that describe the compound's tendency to partition between air, water, soil, sediment, and biota.

Key physicochemical properties for this compound (PCB 179) that are used as inputs for these models are summarized in the table below.

Physicochemical Properties of this compound (PCB 179)

| Property | Value | Significance in Modeling |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 7.49 | Indicates high hydrophobicity and a strong tendency to partition into lipids and organic carbon rather than water. nist.gov It is a primary driver of bioaccumulation and sorption to sediment/soil. usgs.gov |

| Henry's Law Constant (H) | 22.2 Pa m³/mol | Governs the partitioning between air and water, indicating its potential for atmospheric transport. nist.govnih.gov |

| Log Koc (Organic Carbon-Water (B12546825) Partition Coefficient) | Estimated from Kow | Describes partitioning between water and the organic carbon fraction of soil and sediment. dss.go.th For nonpolar compounds like PCBs, it is often estimated from Kow. dtic.milecetoc.org |

| Water Solubility | Very Low | Low water solubility limits its concentration in the aqueous phase and promotes partitioning to solid matrices. nist.govepa.gov |

| Vapor Pressure | Low | Low volatility, but still allows for long-range atmospheric transport. nist.gov |

Fugacity models are widely used to predict the environmental distribution of organic chemicals. nih.gov Fugacity (ƒ), which has units of pressure (Pascals), represents the 'escaping tendency' of a chemical from a particular phase. nih.gov In a state of equilibrium, the fugacity of a chemical is uniform across all environmental compartments (e.g., air, water, soil, biota).

The concentration (C) of a chemical in a compartment is related to its fugacity by the fugacity capacity (Z), where C = Z * ƒ. The fugacity capacity (mol·m⁻³·Pa⁻¹) is a parameter unique to each chemical and environmental phase, quantifying the capacity of that phase to absorb the chemical. nih.gov These models can range in complexity from simple, equilibrium-based Level I models to more complex, non-equilibrium, dynamic Level IV models that consider advective transport and degradation processes. diva-portal.org

For this compound, its high octanol-water partition coefficient (Kₒw) and low water solubility result in very high fugacity capacities in lipid-rich biological tissues and organic-rich soil and sediment, and a low fugacity capacity in water. nist.gov This means the compound will preferentially partition out of the water and accumulate in sediment and living organisms.

Hydrological and atmospheric transport models are used to simulate the movement of contaminants over short and long distances.

Atmospheric Transport: Due to its semi-volatility, this compound can undergo long-range atmospheric transport. Models like the Danish Eulerian Hemispheric Model (DEHM-POP) simulate this by incorporating processes of advection, diffusion, and air-surface exchange. researchgate.net The Henry's Law Constant (H) is a critical parameter that governs the partitioning between the atmosphere and surface waters, influencing both deposition and re-volatilization (the "grasshopper effect"). nih.govresearchgate.net The relatively high H value for this congener suggests it can be transported significant distances in the atmosphere before deposition.

Hydrological Transport: In aquatic systems, the movement of highly hydrophobic compounds like PCB 179 is predominantly associated with the transport of suspended particles and the movement of contaminated bed sediments, rather than transport in the dissolved phase. Groundwater migration modeling for such compounds is complex; its strong tendency to sorb to soil organic carbon (high Kₒc) significantly retards its movement in groundwater, making it less mobile in subsurface environments compared to more soluble contaminants. dss.go.thdtic.mil

For hydrophobic compounds like this compound, sediments are a primary environmental sink and also a long-term source. Sediment transport models are crucial for predicting the fate of this congener in aquatic ecosystems. These models simulate the erosion, transport, deposition, and resuspension of sediment particles to which the PCB is sorbed. dtic.mil The key parameter governing this association is the organic carbon-water partition coefficient (Kₒc), which indicates the compound's propensity to bind to the organic matter within the sediment. dss.go.thecetoc.org Given the high Kₒw of PCB 179, its Kₒc value is correspondingly high, leading to strong sorption to sediments. Models can be one-dimensional, tracking downstream movement in a river, or more complex three-dimensional models for lakes and estuaries, accounting for factors like water velocity, sediment grain size, and bioturbation (the mixing of sediment by organisms).

Bioaccumulation and Food Web Models

Bioaccumulation models predict the concentration of chemicals in living organisms. These models are particularly important for this compound due to its high lipophilicity (love for fats) and resistance to metabolic breakdown, which are key characteristics of bioaccumulative substances.

Kinetic bioaccumulation models describe the change in an organism's contaminant concentration over time as a function of various uptake and loss processes. The fundamental principle is a mass balance equation:

dC/dt = (k₁ * Cw) + (α * Σ(Ci * Ii)) - (k₂ + ke + kg + km) * Cb

Where:

k₁ is the rate constant for respiratory uptake from water.

Cw is the concentration in water.

α is the assimilation efficiency from food.

Ci and Ii are the contaminant concentration and ingestion rate of different food items.

k₂ is the rate constant for respiratory elimination to water.

ke is the rate constant for elimination via feces.

kg is the rate constant for growth dilution.

km is the rate constant for metabolic transformation.

Trophic transfer models, or food web bioaccumulation models, extend the principles of bioaccumulation to entire ecosystems. oup.com These models predict how this compound concentrations increase at successively higher trophic levels, a process known as biomagnification. usgs.goveurjchem.com

A key metric derived from these models is the Trophic Magnification Factor (TMF), which quantifies the average factor by which a contaminant's concentration increases per trophic level. oup.com A TMF greater than 1 indicates that the chemical biomagnifies. oup.com Extensive research on PCBs has shown a strong positive relationship between a congener's log Kₒw and its TMF. usgs.gov Chemicals with a log Kₒw between approximately 6 and 8 tend to have the highest TMFs. karenkiddlab.com

While a specific, empirically measured TMF for this compound is not documented in the reviewed literature, its log Kₒw of 7.49 places it squarely in the range of maximum biomagnification potential. nist.govusgs.govkarenkiddlab.com Therefore, food web models would predict that this congener will biomagnify significantly, reaching its highest concentrations in top predators of the food web, such as predatory fish, marine mammals, and birds. researchgate.net

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a chemical with its biological activity or physicochemical properties, respectively. ecetoc.org For complex environmental contaminants like this compound, these models are invaluable for predicting environmental fate and behavior, especially when experimental data is scarce or difficult to obtain. ecetoc.org

Application of QSARs for predicting environmental partitioning coefficients (e.g., log KOW, log KOA)

The environmental partitioning of this compound, a measure of how it distributes between different environmental compartments, is critical for understanding its transport, bioavailability, and potential for bioaccumulation. Key parameters include the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (KOA), often expressed in their logarithmic forms (log KOW and log KOA).

Log KOW (Octanol-Water Partition Coefficient)

Log KOA (Octanol-Air Partition Coefficient)

The log KOA is essential for understanding the long-range atmospheric transport of semi-volatile organic compounds. Higher log KOA values are indicative of a compound's potential to be transported over long distances in the atmosphere. QSAR models, particularly 3D-QSAR, have been developed to predict log KOA for PCBs. These models have shown that the electrostatic field is a primary factor governing the log KOA value. t3db.ca As with log KOW, log KOA values tend to increase with the degree of chlorination. t3db.ca The models indicate that substituents at specific positions on the biphenyl (B1667301) rings can influence the log KOA, providing insights into the migratory ability of different congeners. t3db.ca

Below is an interactive data table showcasing representative predicted log KOW values for various heptachlorobiphenyl congeners from a 3D-QSAR study.

| IUPAC Name | Predicted log KOW (CoMFA) | Predicted log KOW (CoMSIA) |

| 2,2',3,4,5,6,6'-Heptachlorobiphenyl | 6.790 | 6.914 |

| 2,2',3,4',5,5',6-Heptachlorobiphenyl (B1212036) | 6.953 | 6.501 |

| 2,2',3,4',5,6,6'-Heptachlorobiphenyl | 6.430 | 7.447 |

| 2,3,3',4,4',5',6-Heptachlorobiphenyl | 7.251 | Not Available |

This table presents data for other heptachlorobiphenyl isomers to illustrate the application and output of QSAR models; specific predicted values for this compound were not detailed in the referenced studies but are expected to be within a similar range based on its structure. nih.gov

Development of QSARs for predicting biodegradation rates

The biodegradation of highly chlorinated PCBs like this compound is a slow process, making experimental determination of its rate challenging. QSAR models offer a way to estimate the susceptibility of such compounds to microbial degradation. The development of these models, often referred to as Quantitative Structure-Biodegradation Relationship (QSBR) models, involves correlating molecular descriptors with experimentally determined biodegradation rates. iaea.org

For PCBs, the number and position of chlorine atoms are critical determinants of their biodegradability. Generally, the rate of biodegradation decreases with an increasing number of chlorine atoms. krackeler.com QSAR models for biodegradation often use a variety of molecular descriptors, including:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the molecule's reactivity.